Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate
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Overview
Description
Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate: is a chemical compound with a complex structure that includes a pyrrolo[2,1-f][1,2,4]triazine core. This compound is primarily used in scientific research and industrial applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimizations for cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular pathways .
Medicine: While not used directly as a drug, this compound can be a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and potential therapeutic effects .
Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or conductivity .
Mechanism of Action
The mechanism of action of Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate, used in antiviral drugs like remdesivir.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
BMS-690514: An EGFR inhibitor in clinical phase II.
Uniqueness: this compound is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-8(14)4-6-2-3-7-9(10)11-5-12-13(6)7/h2-3,5H,4H2,1H3 |
InChI Key |
CZYGNRMEEORZRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
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